molecular formula C13H15FO2 B15298048 4-Cyclohexyl-3-fluorobenzoic acid CAS No. 957206-53-0

4-Cyclohexyl-3-fluorobenzoic acid

Cat. No.: B15298048
CAS No.: 957206-53-0
M. Wt: 222.25 g/mol
InChI Key: CEDZXAVMBSCYJN-UHFFFAOYSA-N
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Description

4-Cyclohexyl-3-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a cyclohexyl group and a fluorine atom attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclohexyl-3-fluorobenzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of a boronic acid or ester and a halogenated aromatic compound in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

4-Cyclohexyl-3-fluorobenzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). The specific conditions, such as temperature and solvent, can vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions can include various derivatives of this compound, depending on the specific reaction and conditions used.

Scientific Research Applications

4-Cyclohexyl-3-fluorobenzoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Cyclohexyl-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can influence the compound’s reactivity and interaction with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Cyclohexyl-3-fluorobenzoic acid include:

Uniqueness

This compound is unique due to the presence of both a cyclohexyl group and a fluorine atom, which can influence its chemical properties and potential applications. The combination of these functional groups can result in unique reactivity and interactions with other molecules.

Properties

CAS No.

957206-53-0

Molecular Formula

C13H15FO2

Molecular Weight

222.25 g/mol

IUPAC Name

4-cyclohexyl-3-fluorobenzoic acid

InChI

InChI=1S/C13H15FO2/c14-12-8-10(13(15)16)6-7-11(12)9-4-2-1-3-5-9/h6-9H,1-5H2,(H,15,16)

InChI Key

CEDZXAVMBSCYJN-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=C(C=C(C=C2)C(=O)O)F

Origin of Product

United States

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